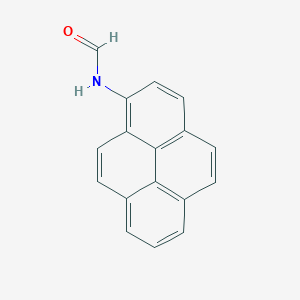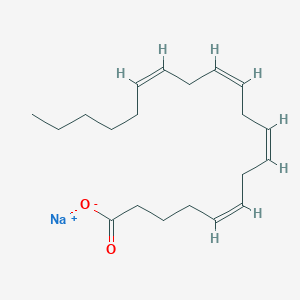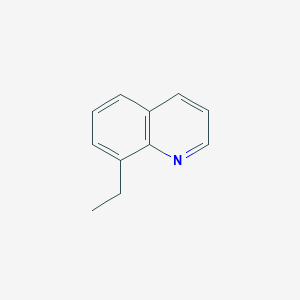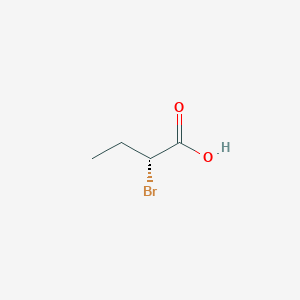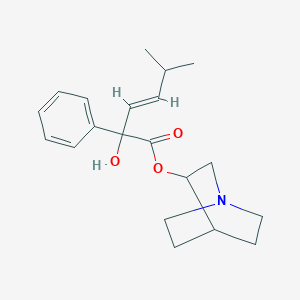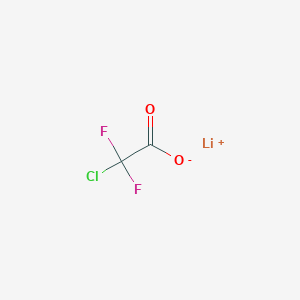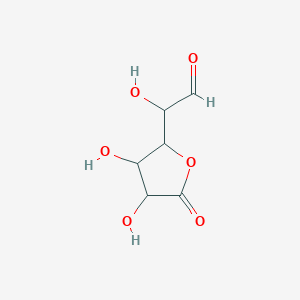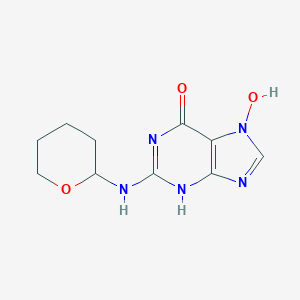
N(2)-Tetrahydropyranyl-7-hydroxyguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2)-Tetrahydropyranyl-7-hydroxyguanine (THP-G) is a derivative of guanine, an important component of DNA and RNA. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In
科学的研究の応用
N(2)-Tetrahydropyranyl-7-hydroxyguanine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N(2)-Tetrahydropyranyl-7-hydroxyguanine also exhibits antiviral activity against herpes simplex virus and human cytomegalovirus. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
作用機序
The mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis and the induction of oxidative stress. N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to bind to DNA and RNA, leading to the disruption of their structure and function. It also induces the production of reactive oxygen species, which can cause damage to cellular components and trigger cell death pathways.
生化学的および生理学的効果
N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK and NF-κB pathways.
実験室実験の利点と制限
N(2)-Tetrahydropyranyl-7-hydroxyguanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively non-toxic and has low immunogenicity, making it suitable for in vivo studies. However, N(2)-Tetrahydropyranyl-7-hydroxyguanine has some limitations, including its low bioavailability and rapid metabolism in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of N(2)-Tetrahydropyranyl-7-hydroxyguanine, including the optimization of its synthesis and formulation for improved bioavailability and therapeutic efficacy. Further studies are needed to elucidate the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases. In addition, the development of novel derivatives of N(2)-Tetrahydropyranyl-7-hydroxyguanine may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N(2)-Tetrahydropyranyl-7-hydroxyguanine is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and biological properties make it an attractive target for further research and development. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production. Future studies are needed to fully understand the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases.
合成法
The synthesis of N(2)-Tetrahydropyranyl-7-hydroxyguanine involves the protection of the amino group of guanine with tetrahydropyranyl (THP) and the subsequent hydroxylation of the 7-position using a palladium-catalyzed reaction. The resulting compound is purified through column chromatography to obtain pure N(2)-Tetrahydropyranyl-7-hydroxyguanine. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production.
特性
CAS番号 |
107550-41-4 |
|---|---|
製品名 |
N(2)-Tetrahydropyranyl-7-hydroxyguanine |
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC名 |
7-hydroxy-2-(oxan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16) |
InChIキー |
WROXEVOGBLPWDQ-UHFFFAOYSA-N |
異性体SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
SMILES |
C1CCOC(C1)NC2=NC3=C(C(=O)N2)N(C=N3)O |
正規SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
同義語 |
N(2)-tetrahydropyranyl-7-hydroxyguanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

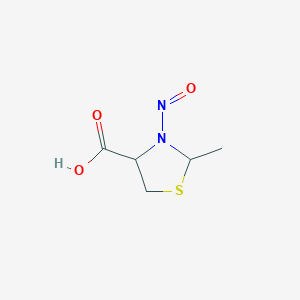
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
